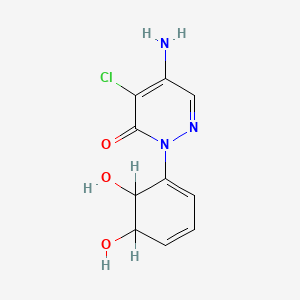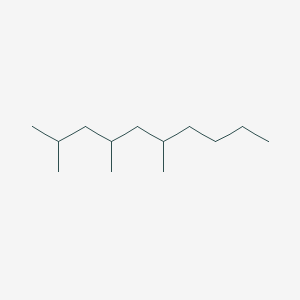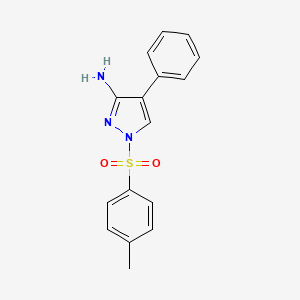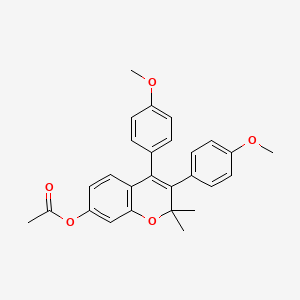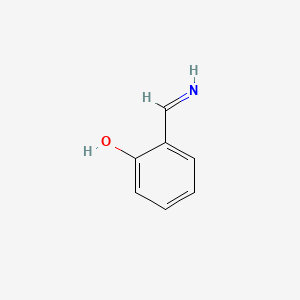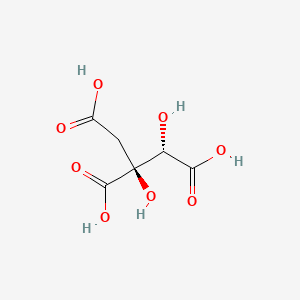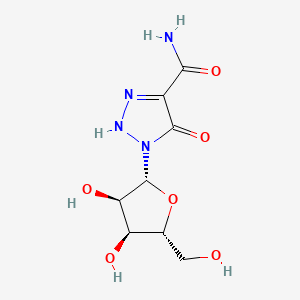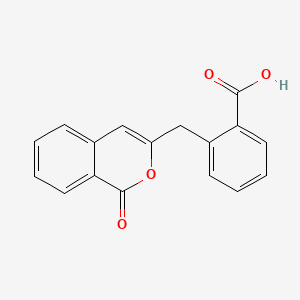
3-(2-carboxybenzyl)isocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Carboxybenzyl)isocoumarin is a heterocyclic compound that belongs to the isocoumarin family.
準備方法
Synthetic Routes and Reaction Conditions
One of the novel methods for synthesizing 3-(2-carboxybenzyl)isocoumarin involves a metal-free synthesis through a sequential O-acylation/Wittig reaction. This method utilizes readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides to produce various 1H-isochromen-1-one in the presence of triethylamine . The reaction conditions exhibit high functional group tolerance and excellent yields, up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield .
化学反応の分析
Types of Reactions
3-(2-Carboxybenzyl)isocoumarin undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, reduction with sodium borohydride leads to the formation of corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric dihydrophthalides .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alkaline medium is commonly used for the reduction of this compound.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of isocoumarins.
Major Products Formed
Reduction Products: 3-carboxyaryl-3,4-dihydroisocoumarins or 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones.
科学的研究の応用
3-(2-Carboxybenzyl)isocoumarin has significant applications in various scientific research fields:
作用機序
The mechanism of action of 3-(2-carboxybenzyl)isocoumarin is primarily related to its interaction with various biological targets. It exhibits its effects through enzyme inhibition, antibacterial, antifungal, and anticancer activities. The specific molecular targets and pathways involved are still under investigation, but its structure allows it to interact with multiple biological systems .
類似化合物との比較
Similar Compounds
3-(2-Carboxyphenyl)isocoumarin: Similar in structure but differs in the position of the carboxyl group.
3,4-Dihydroisocoumarins: Reduced forms of isocoumarins with different substituents.
Uniqueness
3-(2-Carboxybenzyl)isocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5982-23-0 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |
InChIキー |
GCFOLLWPQAGLCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
5982-23-0 |
同義語 |
F 1375 F-1375 F1375 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


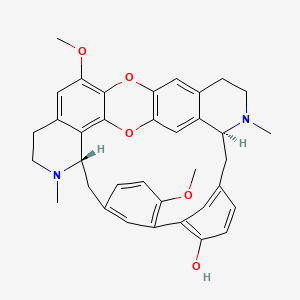
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
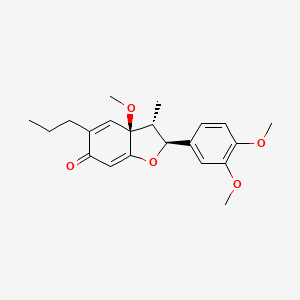
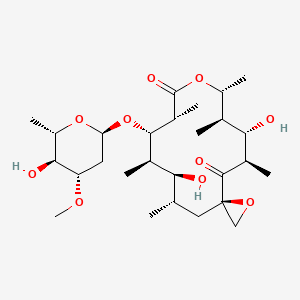
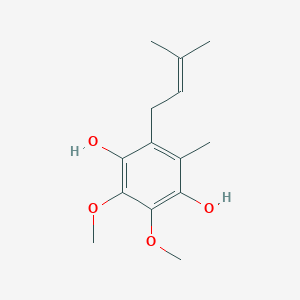
![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
